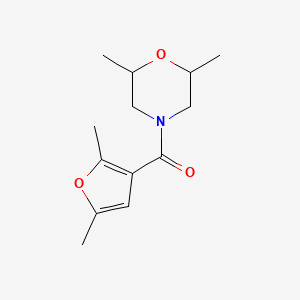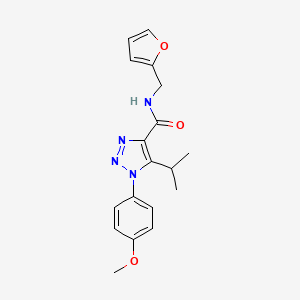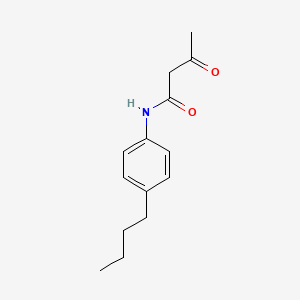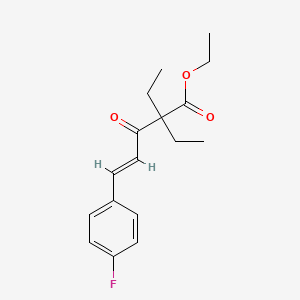![molecular formula C11H16BrN3O2 B4672622 4-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B4672622.png)
4-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]morpholine
Descripción general
Descripción
4-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]morpholine, also known as BRD0705, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent.
Mecanismo De Acción
4-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]morpholine binds to the acetyl-lysine binding pocket of BET proteins, preventing their interaction with chromatin and subsequent gene expression. This mechanism of action has been confirmed through structural studies and biochemical assays.
Biochemical and Physiological Effects:
In vitro studies have shown that 4-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]morpholine can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have also demonstrated its efficacy in reducing tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]morpholine has several advantages for lab experiments, including its high potency and selectivity for BET proteins. However, its limited solubility and stability may pose challenges for certain experimental setups.
Direcciones Futuras
Future research on 4-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]morpholine could focus on its potential use in combination with other therapeutic agents, optimization of its pharmacokinetic properties, and investigation of its effects on other diseases beyond cancer and inflammation. Additionally, further studies on its mechanism of action and potential off-target effects could provide valuable insights for its clinical development.
Aplicaciones Científicas De Investigación
4-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]morpholine has been shown to exhibit potent inhibitory activity against a class of enzymes called bromodomain and extra-terminal (BET) proteins. These proteins are involved in the regulation of gene expression and have been implicated in various diseases, including cancer and inflammation. As such, 4-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]morpholine has been investigated for its potential use as a therapeutic agent in these diseases.
Propiedades
IUPAC Name |
2-(4-bromo-5-methylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O2/c1-8-10(12)7-13-15(8)9(2)11(16)14-3-5-17-6-4-14/h7,9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKERHOZNYNOEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C(=O)N2CCOCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-1-(morpholin-4-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-1-(4-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4672539.png)
![1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4672542.png)
![N-[1-(4-chlorophenyl)propyl]-3-nitrobenzenesulfonamide](/img/structure/B4672543.png)
![4-(2,4-dimethoxyphenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4672546.png)
![ethyl 2-{[({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4672560.png)

![2-(4-biphenylyloxy)-N'-[(2-bromo-4-chlorophenoxy)acetyl]acetohydrazide](/img/structure/B4672567.png)

![3,5-bis[(2,4-dichlorobenzoyl)amino]benzoic acid](/img/structure/B4672585.png)




![N-{5-[(diethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4672630.png)